molecular formula C5H12ClNO2S B6185461 rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans CAS No. 2624108-62-7

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans

Cat. No.: B6185461
CAS No.: 2624108-62-7
M. Wt: 185.7
InChI Key:
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Description

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its cyclobutane ring structure, which is substituted with a methanesulfonyl group and an amine group, forming a hydrochloride salt. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through [2+2] cycloaddition reactions of alkenes.

    Amination: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the methanesulfonylated cyclobutane.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methanesulfonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride, trans
  • rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans

Uniqueness

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and in studies of enzyme inhibition.

By understanding the detailed properties and applications of this compound, researchers can better utilize it in various scientific and industrial contexts

Properties

CAS No.

2624108-62-7

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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